N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide
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Overview
Description
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and are the subject of extensive research .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “this compound” is based on the benzothiazole core structure. The benzothiazole core is a bicyclic system consisting of a benzene ring fused to a thiazole ring .Scientific Research Applications
Antitumor Activities and Mechanisms
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide and its derivatives have been extensively studied for their potent and selective antitumor activities. These compounds have shown significant inhibition against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. The mechanism of action, although not fully defined, is believed to involve metabolism, where the compound undergoes biotransformation in sensitive cell lines, suggesting a novel mode of action. Metabolic transformations include N-acetylation and oxidation, with the nature of the 3'-substituent dictating the predominant process. In vitro studies have confirmed that N-acetylation drastically affects the chemotherapeutic efficacy of these compounds, whereas certain acyl derivatives retain selective antitumor activity (Chua et al., 1999).
Applications in Organic Chemistry
Research on this compound derivatives has contributed to the understanding of organic N-halogen compounds, providing insights into preparative studies and the formation of novel compounds through reactions with dimethyl sulfide and sodium hydroxide. These studies have laid the groundwork for synthesizing complex molecules with potential applications in medicinal chemistry and beyond (Fuchigami & Odo, 1977).
Material Science Applications
Benzothiazole derivatives, including those similar to this compound, have shown promise in material science applications, particularly in luminescent materials and pH sensors. These derivatives exhibit tunable excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes, leading to multifluorescence emissions. Such characteristics make them suitable for the highly sensitive detection of physiological pH levels and the development of white-light-emitting devices, highlighting their versatility beyond biological applications (Li et al., 2018).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of microorganisms .
Biochemical Pathways
The synthesis of benzothiazole derivatives, including N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide, involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Pharmacokinetics
The pharmacokinetics of benzothiazole derivatives are generally influenced by their physicochemical properties .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Action Environment
The synthesis and activity of benzothiazole derivatives can be influenced by various factors, including reaction conditions .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-12-9-10-13(15(22)11-12)19(25)23-16-6-2-1-5-14(16)20-24-17-7-3-4-8-18(17)26-20/h1-11H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJCBYSEEHKHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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